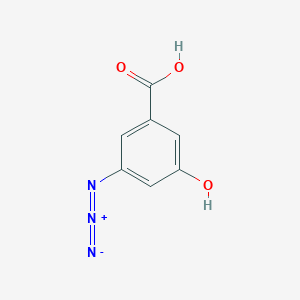

4-Azidosalicylic acid

Vue d'ensemble

Description

Synthesis Analysis

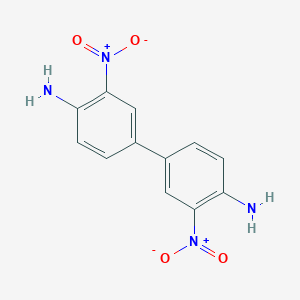

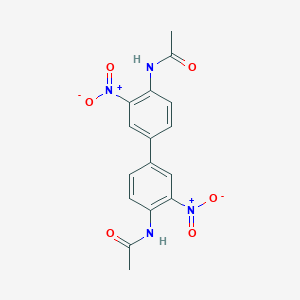

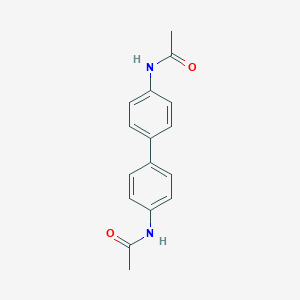

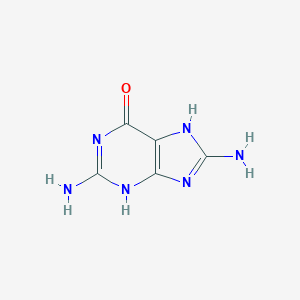

The synthesis of 4-azidosalicylic acid derivatives involves a series of chemical reactions starting from 4-aminosalicylic acid (4-ASA). The process typically involves the protection of 4-ASA, followed by diazotization and subsequent reaction with sodium azide to introduce the azido group. These steps are crucial for obtaining the azo derivatives of 4-ASA, which are then further modified to produce the targeted 4-azidosalicylic acid compounds. The synthesis routes are designed to optimize yield and purity, taking into consideration the stability of intermediate products and the efficiency of reaction conditions (Zhao et al., 2007).

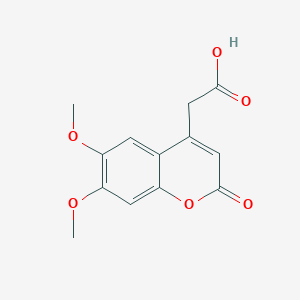

Molecular Structure Analysis

The molecular structure of 4-azidosalicylic acid is analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. These methods provide detailed information on the arrangement of atoms within the molecule, the nature of chemical bonds, and the spatial configuration of the azido group relative to the salicylic acid framework. Structural analysis is essential for understanding the reactivity and physical properties of the compound, as well as for verifying the success of the synthesis process (Sheng et al., 2008).

Chemical Reactions and Properties

4-Azidosalicylic acid participates in various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a key process in the synthesis of 1,2,3-triazoles. This reaction showcases the compound's utility in constructing complex molecular architectures, making it a valuable building block in organic synthesis. The azido group also allows for further functionalization through reduction or nucleophilic substitution reactions, expanding the compound's applicability in diverse chemical contexts (Tornøe et al., 2002).

Physical Properties Analysis

The physical properties of 4-azidosalicylic acid, such as solubility, melting point, and crystalline structure, are influenced by the presence of the azido group and the overall molecular geometry. These properties are critical for determining the compound's behavior in various solvents, its stability under different conditions, and its suitability for specific applications. Understanding the physical properties is essential for handling the compound and for its incorporation into larger molecular systems (Ghoneim et al., 2015).

Applications De Recherche Scientifique

-

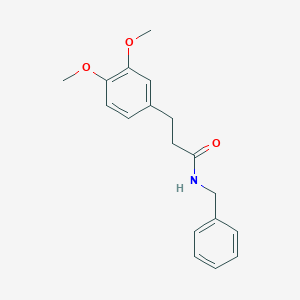

Heterobifunctional Cross-linking Reagent

- Application : 4-Azidosalicylic acid N-hydroxysuccinimide ester is used as a radioiodinatable, photoactive, heterobifunctional cross-linking reagent .

- Method : The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second bonding occurs during UV irradiation (250 nm) via reactive nitrene .

- Results : The latter bonding is rapid and non-specific .

-

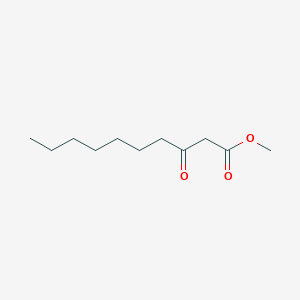

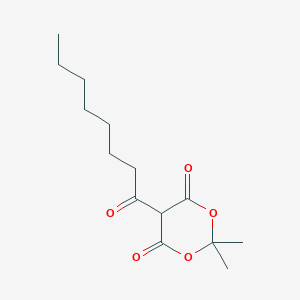

Synthesis of Unsaturated Fatty Acid Analogue

- Application : 4-Azidosalicylic acid is used in the synthesis of an unsaturated fatty acid analogue (18-(4-azido-2-hydroxybenzoylamino)-oleic acid) .

- Method : The synthesis involves coupling two bifunctional C9-components .

- Results : The synthesized compound acts as a reversible inhibitor of the enzyme lysophosphatidylcholine:acyl-CoA-O-acyltransferase (LAT) in the dark, but photolysis of the label results in irreversible inactivation of LAT .

-

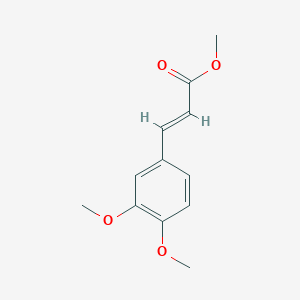

Photoaffinity Labeling of Plant Receptor Kinases

- Application : 4-Azidosalicylic acid is used in the preparation of photoreactive ligand molecules for photoaffinity labeling of plant receptor kinases .

- Method : With UV light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within the receptor proteins .

- Results : This method allows for the identification and characterization of plant receptor kinases .

-

Radioiodination of a Photoactivatable Heterobifunctional Reagent

- Application : The N-hydroxysuccinimide ester of 4-Azidosalicylic acid, a photoactivatable heterobifunctional reagent, can be radioiodinated .

- Method : The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second bonding occurs during UV irradiation (250 nm) via reactive nitrene .

- Results : The latter bonding is rapid and non-specific .

-

Photofunctionalization

- Application : 4-Azidosalicylic Acid is an aryl azide that can be used for the photofunctionalization .

- Method : The azide group in the compound can be activated by light to form a reactive nitrene, which can then react with other molecules to form a covalent bond .

- Results : This allows for the functionalization of materials with specific chemical groups .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-azido-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-10-9-4-1-2-5(7(12)13)6(11)3-4/h1-3,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPWSMKACWGINL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidosalicylic acid | |

CAS RN |

66761-27-1 | |

| Record name | 4-Azidosalicylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

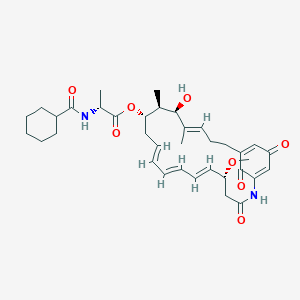

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)